3,5-diethoxy-1H-pyridin-2-one
CAS No.: 62566-58-9
Cat. No.: VC19458594
Molecular Formula: C9H13NO3
Molecular Weight: 183.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62566-58-9 |
|---|---|
| Molecular Formula | C9H13NO3 |
| Molecular Weight | 183.20 g/mol |
| IUPAC Name | 3,5-diethoxy-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C9H13NO3/c1-3-12-7-5-8(13-4-2)9(11)10-6-7/h5-6H,3-4H2,1-2H3,(H,10,11) |
| Standard InChI Key | NVBPGOBFQVAWAI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC(=CNC1=O)OCC |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
3,5-Diethoxy-1H-pyridin-2-one features a pyridinone core with ethoxy (-OCH₂CH₃) groups at positions 3 and 5. This configuration creates a planar, electron-rich aromatic system due to the electron-donating effects of the ethoxy groups. The lactam moiety at position 2 contributes to hydrogen-bonding capacity and dipole interactions.
Key Structural Features:
Synthetic Approaches
General Strategy
Synthesis typically involves sequential installation of ethoxy groups onto a pyridinone backbone. Common methods include:
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Nucleophilic Aromatic Substitution: Reaction of 3,5-dihalopyridin-2-one with sodium ethoxide.
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Protection-Deprotection Sequences: Ethoxylation of intermediates followed by oxidation to form the pyridinone ring .
Example Reaction Pathway:
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Halogenation: Introduce halogens at positions 3 and 5 of pyridin-2-one.
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Ethoxylation: Displace halogens with ethoxide ions under basic conditions.
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Purification: Column chromatography (e.g., silica gel, ethyl acetate/hexane) .
Challenges and Optimization
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Regioselectivity: Ethoxy groups direct incoming electrophiles to para positions, requiring steric or electronic control.
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Oxidation Sensitivity: Pyridinone rings may undergo oxidation under harsh conditions, necessitating inert atmospheres .
Comparative Analysis with Analogous Compounds
4,5-Dimethoxy-1H-pyridin-2-one (CID: 150652969)
| Parameter | 3,5-Diethoxy-1H-pyridin-2-one | 4,5-Dimethoxy-1H-pyridin-2-one |
|---|---|---|
| Molecular Weight | 183.20 g/mol | 155.15 g/mol |
| LogP | ~0.5–1.0 (estimated) | -0.4 |
| Hydrogen Bond Donors | 1 (lactam NH) | 1 (lactam NH) |
Key Differences:
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Substituent Size: Ethoxy groups increase steric bulk and lipophilicity compared to methoxy.
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Electronic Effects: Similar electron-donating capacity but altered dipole moments due to ethoxy chain length.
Catalytic Applications
Pyridinones serve as ligands in transition-metal complexes. For example:
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Manganese Complexes: Schiff base ligands with dimethoxyphenolato moieties form octahedral Mn³⁺ complexes with π–π stacking interactions .
Research Gaps and Future Directions
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Experimental Validation: Synthesis and characterization of 3,5-diethoxy-1H-pyridin-2-one remain unreported.
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Mechanistic Studies: Determine binding modes in kinase or enzyme assays.
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Derivatization: Explore functionalization at the 3,5-positions for enhanced bioactivity.
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